6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-tert-butyl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-19(2,3)15-4-7-18(27)25(22-15)12-14-8-10-24(11-9-14)17-6-5-16-21-20-13-26(16)23-17/h4-7,13-14H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTUMWZTIAVARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The presence of the triazolo and pyridazin moieties suggests potential interactions with biological targets. The synthetic pathway often includes:
- Formation of the Triazolo-Pyridazine Core : Using cyclization reactions to create the fused ring system.
- Piperidine Modification : Introducing piperidine through nucleophilic substitution or coupling reactions.
- Final Dehydropyridazin Derivation : Employing condensation reactions to achieve the desired dihydropyridazine structure.
Biological Activity
The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key findings include:
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, a related compound showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 512 μg/mL against Mycobacterium tuberculosis .
Anticancer Potential
Research indicates that compounds with similar structural frameworks possess cytotoxic effects against cancer cell lines. For example, triazole derivatives have shown promising results in inhibiting the growth of MCF-7 breast cancer cells . The mechanism often involves apoptosis induction and cell cycle arrest.
The biological activity is hypothesized to stem from the compound's ability to interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction may lead to inhibition of kinases or proteases, disrupting normal cellular functions and promoting apoptosis in cancer cells .
Case Studies
Several studies have reported on the efficacy of compounds similar to This compound :
- Tuberculosis Treatment : A study highlighted the effectiveness of piperidinothiosemicarbazones in treating tuberculosis, with some derivatives showing MICs significantly lower than standard treatments .
- Cytotoxicity Against Cancer Cells : Research involving triazole derivatives indicated substantial cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like cisplatin .
Structure-Activity Relationship (SAR)
The structural components of This compound play a crucial role in its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Tert-butyl Group | Enhances lipophilicity and bioavailability |
| Triazolo Ring | Critical for enzyme binding and activity modulation |
| Piperidine Linkage | Influences receptor affinity and selectivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one (PAR2 antagonist I-191)
This compound shares structural motifs with the target molecule, including a tert-butyl group and a nitrogen-rich heterocyclic core. However, critical differences exist:
Heterocyclic Core Differences: The triazolo-pyridazine core in the target compound introduces three nitrogen atoms in the fused triazole ring, which may enhance hydrogen-bonding interactions compared to the imidazo-pyridazine core (two nitrogens) in I-191 . This difference could influence target selectivity or binding affinity.
Substituent Effects :
- The 4-fluorophenyl group in I-191 increases lipophilicity and may contribute to π-π stacking interactions in hydrophobic binding pockets . The target compound lacks this substituent but incorporates a piperidin-4-ylmethyl group, which could enhance solubility or serve as a linker for secondary interactions.
- The tert-butyl group in both compounds likely improves pharmacokinetic properties by shielding reactive sites or enhancing membrane penetration.
The target compound’s triazolo-pyridazine core is structurally analogous to known kinase inhibitors (e.g., JAK/STAT inhibitors), though experimental validation is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
